molecular formula C13H19NO2 B13365935 (1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol

Katalognummer: B13365935
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: QRKGCKMBSAWEFY-ZYHUDNBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with an amino group and an ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-ethoxyaniline.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-ethoxyaniline under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.

    (1R,2R)-2-((2-Hydroxyphenyl)amino)cyclopentan-1-ol: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethoxy group may impart different properties compared to other substituents, affecting the compound’s solubility, stability, and interactions with biological targets.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

(1R,2R)-2-(2-ethoxyanilino)cyclopentan-1-ol

InChI

InChI=1S/C13H19NO2/c1-2-16-13-9-4-3-6-11(13)14-10-7-5-8-12(10)15/h3-4,6,9-10,12,14-15H,2,5,7-8H2,1H3/t10-,12-/m1/s1

InChI-Schlüssel

QRKGCKMBSAWEFY-ZYHUDNBSSA-N

Isomerische SMILES

CCOC1=CC=CC=C1N[C@@H]2CCC[C@H]2O

Kanonische SMILES

CCOC1=CC=CC=C1NC2CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.